molecular formula C7H7N3 B565033 4-Methylbenzotriazole-d3 CAS No. 1219151-49-1

4-Methylbenzotriazole-d3

Cat. No.: B565033
CAS No.: 1219151-49-1
M. Wt: 136.172
InChI Key: CMGDVUCDZOBDNL-FIBGUPNXSA-N
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Description

4-Methylbenzotriazole-d3 is a deuterated derivative of 4-Methylbenzotriazole, a compound widely used as a corrosion inhibitor. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific studies, particularly in tracing and analytical applications. This compound is known for its effectiveness in preventing the corrosion of metals in acidic and saline environments .

Scientific Research Applications

4-Methylbenzotriazole-d3 has a wide range of scientific research applications, including:

Mechanism of Action

4-Methylbenzotriazole-d3 acts as a corrosion inhibitor . It prevents the corrosion of many metals in acidic and saline aqueous solutions .

Safety and Hazards

4-Methylbenzotriazole-d3 is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzotriazole-d3 typically involves the deuteration of 4-Methylbenzotriazole. This process can be achieved through the reaction of 4-Methylbenzotriazole with deuterated reagents under specific conditions. One common method involves the use of deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzotriazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzotriazole-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in tracing and analytical studies. Its deuterated nature allows for precise tracking in metabolic and chemical processes, providing valuable insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

4-(trideuteriomethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGDVUCDZOBDNL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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